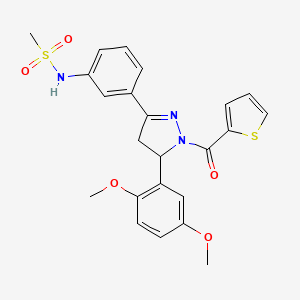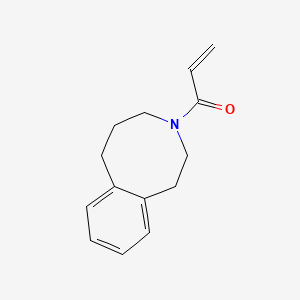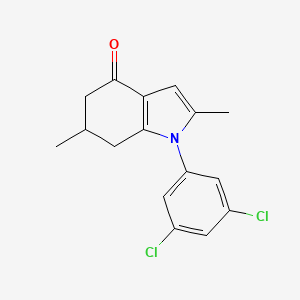
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, or commonly referred to as 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one, is a synthetic compound that has been used in a variety of scientific and medical research applications. This compound is a member of the indol-4-one family, which is a group of compounds that are known for their ability to interact with proteins and other biological targets. In recent years, 1,3,5-trichlorophenyl-2,6-dimethyl-5,6,7-trihydroindol-4-one has become increasingly popular in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
This compound has been explored for its potential in medicinal chemistry, particularly in the synthesis of antileishmanial and antimalarial agents. Pyrazole derivatives, which share a similar structural motif, have shown potent activity against diseases like leishmaniasis and malaria. The dichlorophenyl group in the compound could potentially be exploited to synthesize new derivatives with enhanced pharmacological effects .
Proteomic Research: Intermediate for Iprodione Synthesis
In proteomics, this compound could serve as an intermediate in the synthesis of iprodione, a fungicide. Its dichlorophenyl moiety is structurally similar to compounds used in proteomic research, suggesting potential applications in the study of protein interactions and functions .
Organic Synthesis: Chiral Drug Intermediates
The compound’s structure is conducive to the synthesis of chiral drug intermediates. Biocatalysis, a method used to produce chiral intermediates, could potentially utilize this compound to create enantioselective drugs, given its complex molecular architecture that includes multiple stereocenters .
Pharmaceuticals: Benzoxazole Derivatives
In pharmaceuticals, the dichlorophenyl group is a key structural component in the synthesis of benzoxazole derivatives. These derivatives are important in the treatment of various conditions, including cardiomyopathy associated with wild type or hereditary transthyretin-mediated amyloidosis .
Chemical Research: Synthesis of Dichlorobenzamide Derivatives
The compound could be used in chemical research for the synthesis of dichlorobenzamide derivatives. These derivatives are valuable for their potential applications in developing new materials and chemicals with unique properties .
Industrial Processes: Preparation of Trifluoroethanone Derivatives
In industrial processes, the compound could be involved in the preparation of trifluoroethanone derivatives. These derivatives are significant in various chemical manufacturing processes, including the production of agrochemicals and polymers .
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNQZSXHJSAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)Cl)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
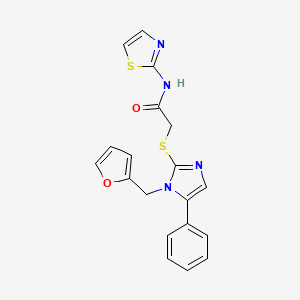
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
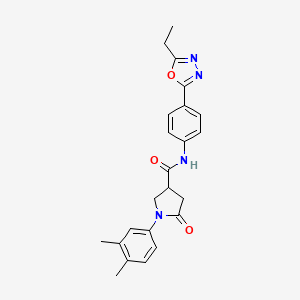
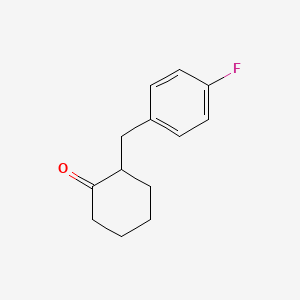
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)
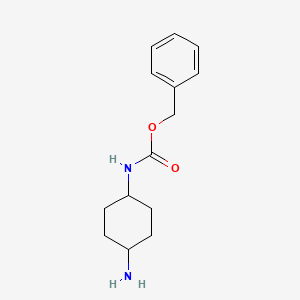
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)
